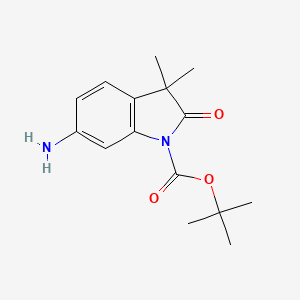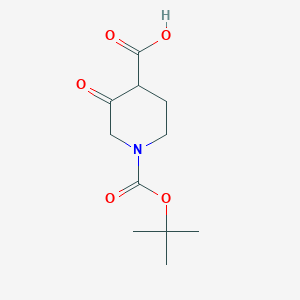
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid
Overview
Description
The compound “1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid” is a derivative of piperidine, which is a widely used chemical structure in pharmaceuticals and organic synthesis . The tert-butoxycarbonyl (Boc) group is a common protective group for amino groups in peptide synthesis .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A study has shown that tert-butyloxycarbonyl-protected amino acid ionic liquids can be used in dipeptide synthesis . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The Boc group is used for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .
Chemical Reactions Analysis
The Boc group can be removed under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .
Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . Its molecular formula is C11H19NO4 and its molecular weight is 229.28 .
Scientific Research Applications
Application in Dipeptide Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : tert-Butyloxycarbonyl-protected amino acids are used in the synthesis of dipeptides . These are a type of ionic liquids that have multiple reactive groups, making them useful for organic synthesis .
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These were then used as starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Deprotection of Boc Amino Acids and Peptides
- Scientific Field : Organic Chemistry
- Summary of the Application : The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .
- Methods of Application : The ionic liquid used had low viscosity, high thermal stability, and demonstrated a catalytic effect .
- Results or Outcomes : This method offers several advantages over traditional solvents, including negligible vapor pressure (safety), recyclability (lowering cost), and modulation of properties (scope) .
Synthesis of Ionic Liquids
- Scientific Field : Organic Chemistry
- Summary of the Application : tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been prepared to expand the applicability of amino acid ionic liquids (AAILs) for organic synthesis .
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Synthesis of N-Boc-L-β-proline
- Scientific Field : Organic Chemistry
- Summary of the Application : ®-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid, also known as N-Boc-L-β-proline, is synthesized using tert-butoxycarbonyl-protected amino acids .
- Methods of Application : The specific methods of application are not provided in the search results .
- Results or Outcomes : The specific results or outcomes are not provided in the search results .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12/h7H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVSVABCXJRJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679419 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid | |
CAS RN |
936497-91-5 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



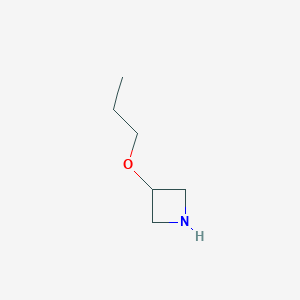

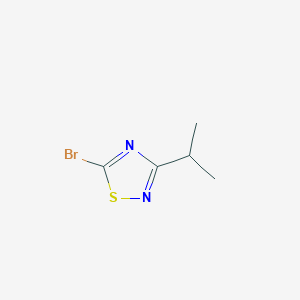
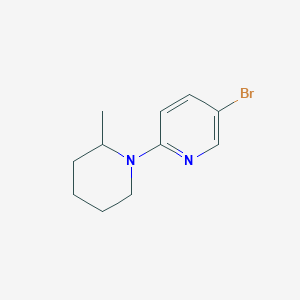

![6-Amino-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1524234.png)
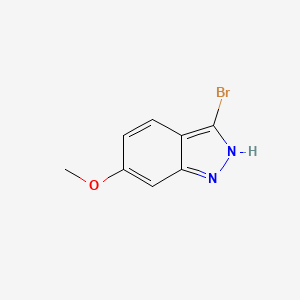



![Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate](/img/structure/B1524245.png)


